2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a cyclopropyl group attached to the quinoline ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline-4-carboxylic acids. One common method is the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkaline solution . This reaction is stereoselective, yielding individual cis isomers of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques such as acidification and extraction with chloroform .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Raney nickel in aqueous alkali.
Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The exact mechanism of action for 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
- 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Comparison: Compared to its methyl-substituted counterparts, 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid features a cyclopropyl group, which may confer unique steric and electronic properties. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,8,10,12,14H,5-7H2,(H,15,16) |
InChI Key |
USHCLYXJZNMIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(C3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
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